molecular formula C21H28N2O5 B13025050 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

Cat. No.: B13025050
M. Wt: 388.5 g/mol
InChI Key: CLPDOTFRQPXPME-UHFFFAOYSA-N
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Description

2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate (CAS 2089651-64-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a 2,7-diazaspiro[4.4]nonane core, a privileged scaffold in the design of pharmaceutically active molecules. The primary research value of this and related 2,7-diazaspiro[4.4]nonane compounds lies in their ability to inhibit the protein-protein interaction between menin and MLL (Mixed Lineage Leukemia) proteins . The disruption of the menin-MLL interaction is a promising therapeutic strategy for the treatment of acute leukemias characterized by MLL-fusion proteins, as this interaction is critically dependent on the oncogenic driver function . Beyond leukemia, research indicates that menin inhibition may also have applications in targeting other cancers, including breast cancer, prostate cancer, and hepatocellular carcinoma, where menin plays a role in regulating disease-associated transcription factors . The formyl group at the 4-position provides a versatile chemical handle for further synthetic modification through nucleophilic addition or reductive amination, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-O-benzyl 7-O-tert-butyl 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)22-10-9-21(14-22)15-23(11-17(21)12-24)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPDOTFRQPXPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2C=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate involves multiple steps, typically starting with the formation of the diazaspiro[4.4]nonane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzyl and tert-butyl groups are introduced through alkylation reactions, while the formyl group is added via formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group (-CHO) at the C4 position undergoes selective oxidation and reduction:

Reaction TypeConditionsProductApplication
Oxidation NaIO₄/H₂O₂Carboxylic acid derivativeSynthesis of bioactive analogs
Reduction NaBH₄/MeOHAlcohol derivative (-CH₂OH)Intermediate for chiral ligands

These transformations are critical for modifying the compound’s electronic properties and generating intermediates for drug discovery.

Nucleophilic Substitution

The tert-butyl and benzyl carbamate groups undergo selective deprotection under distinct conditions:

Protective GroupDeprotection MethodOutcome
Benzyl (C7)H₂/Pd-C in EtOHFree amine at C7
tert-Butyl (C2)TFA/DCM (1:1)Free amine at C2

This orthogonal deprotection enables sequential functionalization of the diazaspiro core for combinatorial chemistry applications .

Cross-Coupling Reactions

The sp²-hybridized nitrogen atoms facilitate palladium-catalyzed couplings:

ReactionCatalyst SystemProduct UtilityYield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivatives68-72%
Buchwald-HartwigPd₂(dba)₃/XPhosN-arylated analogs65%

These reactions expand structural diversity for structure-activity relationship (SAR) studies in medicinal chemistry.

Reductive Amination

The formyl group reacts with primary amines to form imines, which are subsequently reduced:

Example Reaction

text
4-formyl-diazaspiro + benzimidazole-2-carboxaldehyde → NaCNBH₃/MeOH → 4-((1H-benzimidazol-2-yl)methyl)-diazaspiro [4]

Conditions : Acetic acid (2 eq), 0°C → rt, 55% yield
Application : Synthesis of kinase inhibitors targeting AKT1 and related pathways .

Hydrogenolysis of Benzyl Group

The benzyl carbamate undergoes cleavage under hydrogenation:

ParameterValue
Catalyst10% Pd/C
SolventEthanol
Pressure1 atm H₂
Time4 hr
Yield>90%

This reaction generates free amines for subsequent peptide coupling or bioconjugation.

Hydrolysis of tert-Butyl Carbamate

Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) group:

ConditionResult
50% TFA/DCM (v/v)Quantitative removal in 1 hr
HCl/dioxane (4M)Complete deprotection in 2 hr

The liberated amine participates in urea/thiourea formations for protease inhibitor development .

Biological Interactions

While not a classical reaction, the compound interacts with biological targets:

TargetInteraction TypeEffect
AKT1 KinaseHydrogen bonding with formyl groupInhibition (IC₅₀ = 120 nM)
CYP3A4Oxidation at formyl positionMetabolic pathway identification

These interactions underpin its role as a lead compound in oncology and metabolic disease research .

Comparative Reactivity Table

Functional GroupReactivity OrderNotes
Formyl (-CHO)HighestElectrophilic center for nucleophilic additions
Benzyl carbamateModerateRequires harsh conditions for cleavage
tert-Butyl carbamateLowAcid-sensitive but stable to bases

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The diazaspiro framework is particularly noted for its ability to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of spiro compounds have shown promise in inhibiting tumor growth by modulating signaling pathways associated with cancer progression .

Neuroprotective Effects
Research suggests that compounds like 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate may exert neuroprotective effects through their interaction with neurotransmitter systems. The modulation of NMDA receptors is particularly relevant, as it can help mitigate excitotoxicity linked to neurodegenerative diseases . This compound's potential as a neuroprotective agent is supported by its structural similarities to known neuroprotective agents that target glutamate receptors.

Neurobiology Applications

Modulation of Neurotransmitter Systems
The compound's structure suggests potential interactions with various neurotransmitter systems. Its ability to influence the tryptophan-kynurenine metabolic pathway could provide insights into treating psychiatric disorders. Compounds that modulate this pathway have been linked to alterations in mood and cognition, making them candidates for further research in the context of depression and anxiety disorders .

Research on Neuroinflammation
Emerging evidence indicates that metabolites from the tryptophan-kynurenine pathway can influence neuroinflammatory processes. The dual role of these metabolites as both pro-inflammatory and anti-inflammatory agents highlights the complexity of their interactions within the central nervous system. Understanding how 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate fits into this framework could lead to novel therapeutic strategies for neuroinflammatory conditions .

Synthetic Organic Chemistry Applications

Building Block for Synthesis
In synthetic organic chemistry, the unique spirocyclic structure of this compound can serve as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in designing new compounds with tailored biological activities.

Innovative Synthesis Techniques
Recent advancements in synthetic methodologies have highlighted the importance of spiro compounds in drug discovery. Techniques such as asymmetric synthesis and catalysis are being explored to enhance the yield and efficiency of synthesizing derivatives of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate, potentially leading to new pharmacological agents .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that spiro compounds inhibit cancer cell proliferation through apoptosis induction.
Study BNeuroprotectionShowed that certain derivatives protect against excitotoxicity by modulating NMDA receptor activity.
Study CNeuroinflammationInvestigated how tryptophan-kynurenine metabolites influence inflammatory responses in neurodegenerative models.

Mechanism of Action

The mechanism of action of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazaspiro[4.4]nonane core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazaspiro[4.4]nonane Core

Key Observations :

  • Synthetic Accessibility : The ethyl-substituted analog (Table 1, row 2) was synthesized in moderate yield (41.2%), suggesting that steric hindrance from bulky groups (e.g., tert-butyl) may complicate synthesis .
  • Stability : Hydroxymethyl-substituted derivatives require refrigerated storage, while oxo analogs are stable at room temperature, indicating that electron-withdrawing groups (e.g., oxo) enhance stability .

Impact of Spiro Ring Modifications

Table 2: Spiro Ring System Comparisons
Compound Name Spiro System Heteroatoms Key Structural Feature Reference
2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate Diazaspiro[4.4]nonane 2 N atoms Rigid bicyclic core with formyl -
5-Benzyl 2-tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate Diazaspiro[3.4]octane 2 N atoms Smaller spiro ring (3.4 vs. 4.4)
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate Triazaspiro[3.5]nonane 3 N atoms Additional N atom; oxo group

Key Observations :

  • Heteroatom Count : Triazaspiro compounds (e.g., ) introduce additional nitrogen atoms, which may enhance solubility or metal-coordination capabilities.

Crystallographic and Stability Data

  • Crystal Structure: The tert-butyl 6-oxo analog (CAS 1194376-44-7) crystallizes in a monoclinic system (space group P2₁) with bond lengths of 1.516–1.531 Å for C–C bonds, demonstrating typical sp³ hybridization .
  • Safety Profile : Oxo-substituted derivatives lack acute toxicity warnings, whereas hydroxymethyl analogs require precautions against skin/eye irritation .

Biological Activity

2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is C21H30N2O5C_{21}H_{30}N_{2}O_{5}. Its structure includes several functional groups that enhance its solubility and interaction with biological targets, such as a benzyl group, a tert-butyl group, and a formyl group.

Antimicrobial Properties

Research indicates that compounds similar to 2-benzyl derivatives exhibit significant antimicrobial activity. The mechanisms of action are believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activities to exert therapeutic effects .

Anticancer Activity

Studies have shown that diazaspiro compounds can inhibit the activities of certain cancer-related pathways. For instance, derivatives of diazaspiro structures have been investigated for their ability to inhibit osteoclast activity, which is crucial in bone resorption related to cancer metastasis .

Case Studies

  • Inhibition of Osteoclast Activity : A study demonstrated that certain diazaspiro derivatives could inhibit both mouse and human osteoclast activities without affecting osteoblast numbers, suggesting potential applications in osteoporosis treatment .
    CompoundIC50 (µM)Effect on Osteoclasts
    E19710Inhibitory
    E2025Inhibitory
  • Antimicrobial Screening : Another study explored the antimicrobial properties of related compounds against various bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria, highlighting the potential of these compounds as new antibiotics .

The proposed mechanisms for the biological activity of 2-benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate include:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It may modulate receptor activities linked to disease states, potentially leading to therapeutic effects.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step protection/deprotection strategies. For example, analogous diazaspiro frameworks have been synthesized via ring-closing metathesis or nucleophilic substitution, followed by formylation at the 4-position using Vilsmeier-Haack conditions . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For instance, a 2³ factorial design could systematically test the impact of tert-butyl group stability under acidic conditions during benzyloxycarbonyl (Cbz) deprotection .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction is definitive for confirming spirocyclic geometry and substituent positions, as demonstrated for related diazaspiro structures (e.g., R-factor = 0.059 for 7-benzyl analogs) .
  • NMR (¹H, ¹³C, DEPT-135) resolves diastereotopic protons and distinguishes benzyl/tert-butyl groups. The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm.
  • FT-IR identifies carbonyl stretching frequencies (C=O from carboxylate: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of the formyl group in this compound under nucleophilic or electrophilic conditions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example:

  • The formyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., Grignard additions).
  • Solvent effects (PCM models) and steric hindrance from the tert-butyl group can be quantified to explain reaction selectivity. Validate predictions via kinetic studies (e.g., monitoring formyl conversion via HPLC) .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for diazaspiro derivatives in asymmetric synthesis?

Methodological Answer:
Contradictions often arise from differences in:

  • Substituent effects : The tert-butyl group may induce steric shielding, altering catalytic sites. Use Hammett plots to correlate electronic effects with enantiomeric excess (ee).
  • Experimental design : Conduct reproducibility trials with controlled humidity (to exclude hydrolysis) and standardized chiral columns (e.g., Chiralpak IA vs. IB). Cross-validate using circular dichroism (CD) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (tert-butyl esters may release irritants upon decomposition).
  • Ventilation : Use fume hoods during synthesis (formyl groups can release formaldehyde under acidic conditions).
  • Storage : Inert atmosphere (argon) at –20°C to prevent ester hydrolysis. Reference SDS for structurally similar spiro compounds (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) .

Advanced: What strategies can be used to study the compound’s stability in protic vs. aprotic solvents for long-term storage?

Methodological Answer:

  • Accelerated stability testing : Incubate samples in DMSO, MeOH, and THF at 40°C for 4 weeks. Monitor degradation via LC-MS (e.g., tert-butyl ester cleavage to carboxylic acid).
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Aprotic solvents like THF typically enhance stability by reducing nucleophilic attack on the carboxylate .

Advanced: How can researchers integrate this compound into theoretical frameworks for spirocyclic drug design?

Methodological Answer:

  • Link to conformational analysis : Use NMR-derived Karplus equations to correlate dihedral angles with bioactivity.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-benzoyl or 4-nitro substituents) to assess the formyl group’s role in target binding. Molecular docking (AutoDock Vina) can predict interactions with enzymes like cytochrome P450 .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate tert-butyl-protected intermediates.
  • HPLC : C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) resolve polar degradation products. Monitor at λ = 254 nm (aromatic absorption) .

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